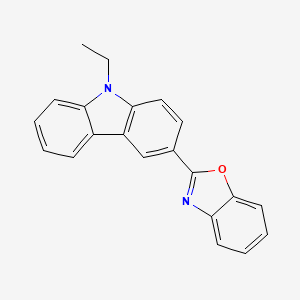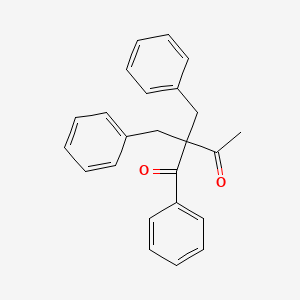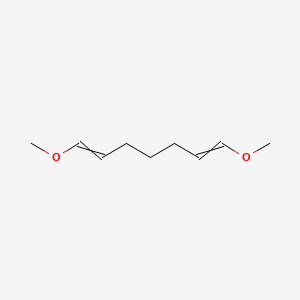
1,7-Dimethoxyhepta-1,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dimethoxyhepta-1,6-diene is an organic compound characterized by the presence of two methoxy groups and a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,7-Dimethoxyhepta-1,6-diene can be synthesized through several methods. One common approach involves the reaction of heptadiene with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the methoxy groups being introduced via electrophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or crystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Dimethoxyhepta-1,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the diene system into single bonds, yielding saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction typically produces saturated hydrocarbons.
Aplicaciones Científicas De Investigación
1,7-Dimethoxyhepta-1,6-diene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,7-Dimethoxyhepta-1,6-diene involves its interaction with various molecular targets. The conjugated diene system allows for participation in cycloaddition reactions, such as the Diels-Alder reaction, which forms new carbon-carbon bonds. The methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
1,4-Pentadiene: Another conjugated diene with similar reactivity but different physical properties.
Isoprene: A naturally occurring diene used in the synthesis of natural rubber.
Uniqueness
1,7-Dimethoxyhepta-1,6-diene is unique due to the presence of methoxy groups, which enhance its solubility and reactivity compared to other dienes. This makes it a valuable compound for various synthetic applications and research studies.
Propiedades
Número CAS |
138236-07-4 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
1,7-dimethoxyhepta-1,6-diene |
InChI |
InChI=1S/C9H16O2/c1-10-8-6-4-3-5-7-9-11-2/h6-9H,3-5H2,1-2H3 |
Clave InChI |
HWRBCGJMRAQAIP-UHFFFAOYSA-N |
SMILES canónico |
COC=CCCCC=COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


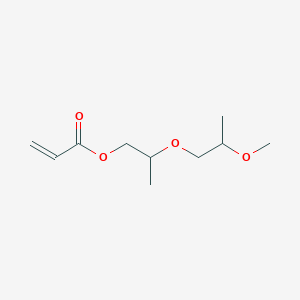


![4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal](/img/structure/B14269954.png)
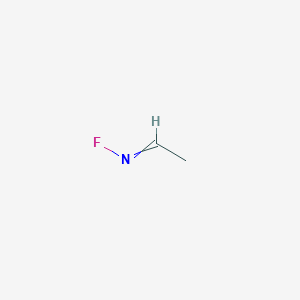
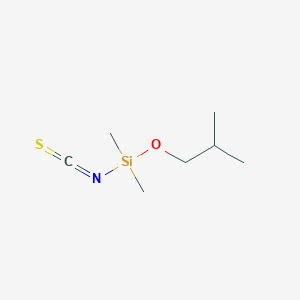

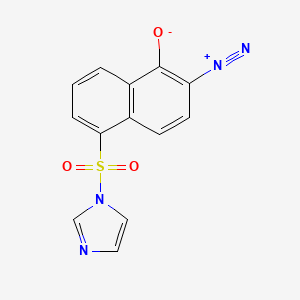
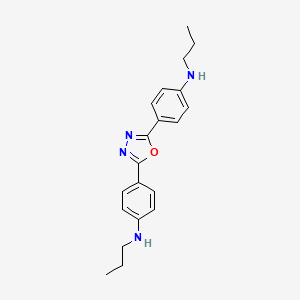
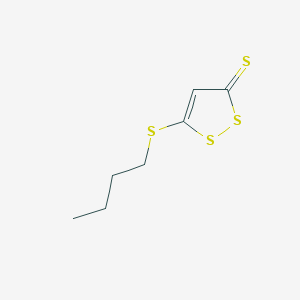
![2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14269990.png)
